molecular formula C17H20N2O3S B10971202 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide

Cat. No.: B10971202
M. Wt: 332.4 g/mol
InChI Key: NCFGLCFGLPDRKF-UHFFFAOYSA-N
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Description

2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, an isopropyl group, and a methanoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the methanoisoindole core and the subsequent attachment of the thiophene and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the methanoisoindole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the isopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction reactions may produce modified methanoisoindole derivatives.

Scientific Research Applications

2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE include other methanoisoindole derivatives and thiophene-containing compounds. Examples include:

Uniqueness

The uniqueness of 2-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-5-ISOPROPYL-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-5-propan-2-ylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-7(2)11-6-10(14(18)20)17(23-11)19-15(21)12-8-3-4-9(5-8)13(12)16(19)22/h6-9,12-13H,3-5H2,1-2H3,(H2,18,20)

InChI Key

NCFGLCFGLPDRKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)N2C(=O)C3C4CCC(C4)C3C2=O)C(=O)N

Origin of Product

United States

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